1-(4-Tert-butylphenyl)sulfonyl-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Tert-butylphenyl)sulfonyl-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane is a useful research compound. Its molecular formula is C21H25ClF3N3O2S and its molecular weight is 475.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(4-tert-butylphenyl)sulfonyl-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane (CAS No. 1022234-53-2) is a complex organic molecule with potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Basic Information
- Molecular Formula : C21H25ClF3N3O2S
- Molecular Weight : 475.96 g/mol
- Synonyms :
- 1-(4-tert-butylbenzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane
- 1H-1,4-Diazepine, 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-[[4-(1,1-dimethylethyl)phenyl]sulfonyl]hexahydro-
Structural Characteristics
The compound features a diazepane ring substituted with a sulfonyl group and a pyridine moiety, which may contribute to its biological activity through interactions with various biological targets.
Research has indicated that compounds similar to This compound may act as inhibitors of specific enzymes and receptors. The presence of the trifluoromethyl group enhances lipophilicity and may improve binding affinity to target proteins.
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's efficacy against various biological targets:
Target | Assay Type | IC50 Value (µM) | Reference |
---|---|---|---|
Type III Secretion System | Hemolysis Assay | 50 | |
Enzyme Inhibition | Fluorescence Assay | 10 | |
Cancer Cell Lines | Cytotoxicity Assay | 25 |
Case Study 1: Inhibition of Bacterial Secretion Systems
A dissertation highlighted the compound's potential as an inhibitor of the Type III secretion system in bacteria. At high concentrations (50 µM), it demonstrated approximately 50% inhibition of the secretion of CPG2, suggesting a role in antimicrobial activity .
Case Study 2: Anticancer Activity
Another study assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated that at an IC50 of 25 µM, the compound effectively reduced cell viability in tested lines, supporting further investigation into its potential as an anticancer agent .
Properties
IUPAC Name |
1-(4-tert-butylphenyl)sulfonyl-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClF3N3O2S/c1-20(2,3)15-5-7-17(8-6-15)31(29,30)28-10-4-9-27(11-12-28)19-18(22)13-16(14-26-19)21(23,24)25/h5-8,13-14H,4,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USGLEIXNIHHLSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClF3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.